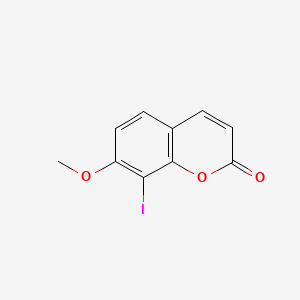
8-Iodo-7-methoxycoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodo-7-methoxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-7-methoxycoumarin typically involves the iodination of 7-methoxycoumarin. One common method includes treating 7-hydroxycoumarin with iodine (I₂) and potassium iodide (KI) in the presence of ammonia (NH₃) to form 7-hydroxy-8-iodocoumarin. This intermediate is then methylated using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors for the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Iodo-7-methoxycoumarin can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN₃) or other nucleophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 8-azido-7-methoxycoumarin, while oxidation can produce 8-iodo-7-methoxy-3,4-dihydrocoumarin .
Applications De Recherche Scientifique
8-Iodo-7-methoxycoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 8-Iodo-7-methoxycoumarin involves its interaction with specific molecular targets within cells. For instance, certain derivatives have been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound can also activate caspase-3/7, which plays a crucial role in the execution phase of cell apoptosis .
Comparaison Avec Des Composés Similaires
7-Methoxycoumarin:
Umbelliferone (7-Hydroxycoumarin): Another coumarin derivative with hydroxyl group instead of methoxy and iodine groups.
Aesculetin (6,7-Dihydroxycoumarin): Contains two hydroxyl groups and exhibits different biological activities compared to 8-Iodo-7-methoxycoumarin.
Uniqueness: The presence of both iodine and methoxy groups in this compound imparts unique chemical and biological properties, making it distinct from other coumarin derivatives. These modifications enhance its reactivity and potential therapeutic applications, particularly in the field of cancer research .
Propriétés
Numéro CAS |
65763-01-1 |
|---|---|
Formule moléculaire |
C10H7IO3 |
Poids moléculaire |
302.06 g/mol |
Nom IUPAC |
8-iodo-7-methoxychromen-2-one |
InChI |
InChI=1S/C10H7IO3/c1-13-7-4-2-6-3-5-8(12)14-10(6)9(7)11/h2-5H,1H3 |
Clé InChI |
SRVYHNHEBGCPIF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C=CC(=O)O2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


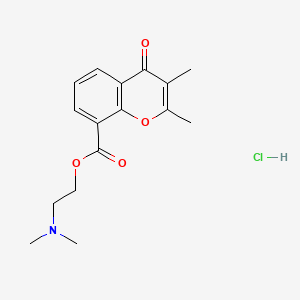
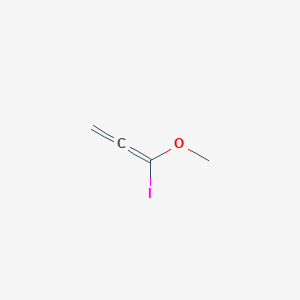
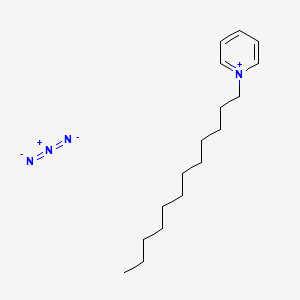
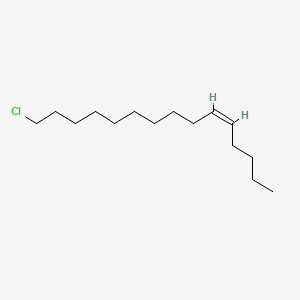
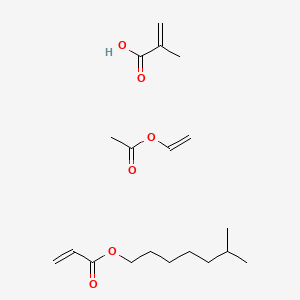
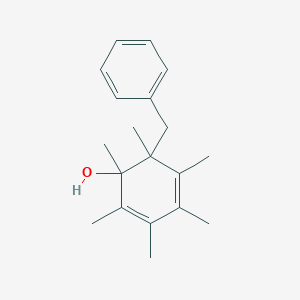
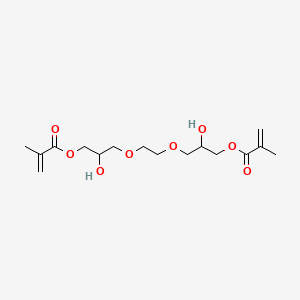
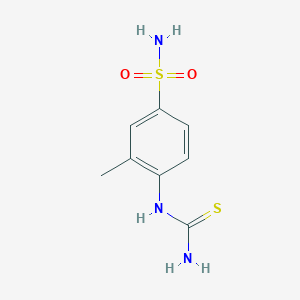
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)
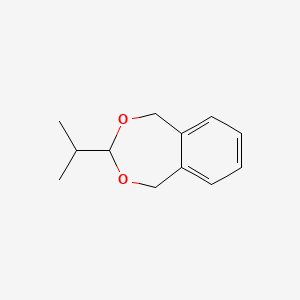
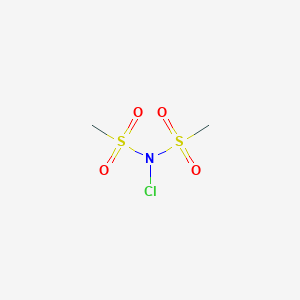
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)
![(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14468280.png)
